Product packaging for Methyl 2-amino-4-bromo-5-methylbenzoate(Cat. No.:)

Methyl 2-amino-4-bromo-5-methylbenzoate

Cat. No.: B12096782
M. Wt: 244.08 g/mol
InChI Key: KWLVCIBVZBHJAK-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-5-methylbenzoate (CAS 1824597-08-1) is a high-purity benzoate derivative supplied for advanced research and development applications . This compound has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 g/mol . Its structure, which can be represented by the SMILES notation O=C(OC)C1=CC(N)=C(C)C=C1Br, features multiple functional groups—including an amine, a bromine, and a methyl ester—that make it a versatile and valuable building block in organic synthesis . As a sophisticated chemical intermediate, it is primarily used in pharmaceutical research and the synthesis of complex organic molecules, particularly in constructing substituted benzoic acid frameworks commonly found in active compounds . The presence of orthogonal reactive sites allows for sequential and selective chemical transformations, such as palladium-catalyzed cross-coupling reactions (using catalysts like Pd/dppf) to form new carbon-carbon bonds, nucleophilic substitutions, and further functionalization of the ester group . Researchers utilize this brominated methyl benzoate in exploratory chemistry to develop new chemical entities for potential application in drug discovery and materials science. For Research Use Only. Not for human use. This product is intended for use by qualified researchers in a controlled laboratory setting. Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at room temperature to ensure its stability and longevity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B12096782 Methyl 2-amino-4-bromo-5-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-bromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLVCIBVZBHJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Amino 4 Bromo 5 Methylbenzoate and Its Precursors

Established Synthetic Routes for Related Aminobenzoate Esters

The synthesis of substituted aminobenzoate esters like Methyl 2-amino-4-bromo-5-methylbenzoate often involves a sequence of fundamental organic reactions. These multistep processes are designed to introduce the required functional groups—amino, bromo, and methyl ester—onto the benzene (B151609) ring in a controlled manner.

Multistep Synthetic Sequences (e.g., Nitration, Reduction, Halogenation, Esterification)

A common and logical approach to constructing molecules of this class begins with a simpler, commercially available aromatic compound, which is then elaborated through a series of transformations. The sequence typically involves nitration, reduction of the nitro group to an amine, halogenation of the aromatic ring, and finally, esterification of a carboxylic acid group.

Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring is a classic electrophilic aromatic substitution reaction. This is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. For a substrate like methyl benzoate (B1203000), the electron-withdrawing nature of the ester group deactivates the ring and directs the incoming nitro group primarily to the meta-position. Alternative nitrating agents like dinitrogen pentoxide (N₂O₅) have also been developed, offering reactions under milder conditions.

Reduction: The principal method for preparing primary aromatic amines is the reduction of the corresponding nitro compounds. This transformation can be accomplished through various methods, including catalytic hydrogenation using hydrogen gas with a metal catalyst like platinum oxide, or by using a metal/acid combination such as tin and hydrochloric acid. For industrial-scale synthesis, iron and water in the presence of a small amount of acid is often used.

Halogenation: Introducing a bromine atom onto the aromatic ring is another key step. This can be done at various stages of the synthesis, and the choice of reagent and conditions is crucial for achieving the correct regiochemistry. This step is discussed in detail in section 2.1.2.

Bromination Strategies for Substituted Methylbenzoates

The regioselective introduction of a bromine atom is a pivotal step in the synthesis of this compound. The directing effects of the substituents already on the ring (amino, methyl, and ester groups) heavily influence the position of bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic compounds, such as those containing amino or alkyl groups. Reactions with NBS can be highly selective, often favoring the position para to the most activating substituent. If the para position is blocked, bromination may occur at an ortho position. The reaction conditions can be tuned to enhance selectivity; for example, using acetonitrile (B52724) as a solvent or adding ionic liquids or acidic clays (B1170129) like montmorillonite (B579905) K-10 can accelerate the reaction and improve regioselectivity.

A documented synthesis of a regioisomer, Methyl 5-amino-2-bromo-4-methylbenzoate, demonstrates this approach effectively. In this procedure, the starting material, Methyl 3-amino-4-methylbenzoate, is treated with NBS in N,N-dimethylformamide (DMF) at 0°C to yield the desired brominated product in high yield (90%). This highlights the utility of NBS in selectively brominating an activated aminobenzoate ring.

Starting MaterialBrominating AgentSolventConditionsProductYieldReference
Methyl 3-amino-4-methylbenzoateN-Bromosuccinimide (NBS)DMF0°C, 20 minMethyl 5-amino-2-bromo-4-methylbenzoate90%
Activated Aromatics (general)NBS / Tetrabutylammonium bromideDichloromethane (B109758)RTpara-Bromo productHigh
2-Amino-4-(methoxycarbonyl)benzoic acidN-Bromosuccinimide (NBS)THF0-10°C2-Amino-5-bromo-4-(methoxycarbonyl)benzoic acidHigh

The Sandmeyer reaction provides an alternative route for introducing a bromine atom by converting a primary aromatic amine into a diazonium salt, which is subsequently displaced by a bromide. This two-step process begins with diazotization, where the amine is treated with a nitrous acid source (typically sodium nitrite (B80452), NaNO₂) in a strong acid like hydrobromic acid (HBr) at low temperatures (0–5°C).

In the second step, the resulting diazonium salt solution is treated with a copper(I) bromide (CuBr) catalyst. The diazonium group (—N₂⁺), an excellent leaving group, is replaced by a bromine atom, releasing nitrogen gas. This method is particularly useful for introducing halogens to positions that are not easily accessible through direct electrophilic halogenation. A relevant example is the synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate from Methyl 2-amino-4-fluoro-5-methylbenzoate. The amino compound is first diazotized with sodium nitrite in hydrobromic acid, and then copper(I) bromide is added to furnish the bromo-derivative with a 74% yield.

Starting MaterialReagentsConditionsProductYieldReference
Methyl 2-amino-4-fluoro-5-methylbenzoate1. NaNO₂, HBr (48%)2. CuBr1. 0°C, 30 min2. 0°C to RT, 1 hMethyl 2-bromo-4-fluoro-5-methylbenzoate74%
General Aromatic Amine1. NaNO₂, H₂SO₄2. [P4-VP]Et-Br, CuBr1. 0–5°CAryl BromideGood
2-Amino-5-bromo-4-(methoxycarbonyl)benzoic acid hydrochloride1. NaNO₂2. CuCl, HCl1. 0–5°C5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid92%

Esterification Techniques for Carboxylic Acid Precursors

Esterification, the conversion of a carboxylic acid to an ester, is a crucial final step if the synthetic route proceeds through a benzoic acid intermediate.

The most common method is the Fischer esterification , which involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This is an equilibrium-

Novel Approaches in the Synthesis of this compound

Oxidative Ring-Opening Reactions (e.g., of 3-Aminoindazoles)

A notable and elegant method for the synthesis of 2-aminobenzoate (B8764639) derivatives involves the oxidative ring-opening of 3-aminoindazoles. This transformation proceeds via the cleavage of the N-N bond within the indazole ring system. Research has demonstrated that this method can be adapted to produce a variety of substituted 2-aminobenzoates, including those with bromine substituents. google.comrsc.org

The reaction mechanism is initiated by an oxidant which facilitates the cleavage of the N-N bond of the 3-aminoindazole. In the context of synthesizing brominated aminobenzoates, the reaction can be controlled to yield mono- or di-brominated products by the careful selection of the oxidant and the bromine source. google.com For the synthesis of this compound, a plausible precursor would be a 5-methyl-substituted 3-aminoindazole. The oxidative ring-opening in the presence of a suitable bromine source would lead to the formation of the desired brominated aminobenzoate. The choice of oxidant is critical in controlling the reaction's outcome.

Catalytic Approaches in C-Br Bond Formation and Modification

The direct bromination of aromatic compounds is a fundamental transformation in organic synthesis. For the synthesis of this compound, a likely precursor is methyl 2-amino-5-methylbenzoate. The introduction of the bromine atom at the C4 position can be achieved through electrophilic aromatic substitution.

Catalytic methods are often employed to enhance the efficiency and selectivity of C-Br bond formation. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for creating carbon-heteroatom bonds, including C-Br bonds. While often used for C-N or C-O bond formation, palladium catalysis can also be applied to halogenation reactions. The choice of ligand and palladium precursor is crucial for the success of these transformations.

A more direct and common approach for the bromination of activated aromatic rings, such as aminobenzoates, is the use of brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The amino group in the precursor, methyl 2-amino-5-methylbenzoate, is an activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position to the amino group is already substituted with a methyl group, the bromine will be directed to one of the available ortho positions.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

Influence of Catalysts and Reagents

The choice of catalyst and brominating agent is paramount in the synthesis of this compound. In a direct bromination approach of methyl 2-amino-5-methylbenzoate, different brominating agents can be utilized.

Brominating AgentTypical ConditionsExpected Outcome
N-Bromosuccinimide (NBS)N,N-dimethylformamide (DMF), 0 °C to room temp.Good to excellent yields for the bromination of activated aromatic rings. chemicalbook.com
Bromine (Br₂)Acetic acid, 0-5 °CEffective for controlled bromination, though requires careful handling due to its corrosive nature.

The use of a catalyst, while not always necessary for the bromination of highly activated rings, can improve selectivity and reaction rates. Lewis acids can be used to polarize the Br-Br bond in Br₂, making it a more potent electrophile.

Solvent Selection and Reaction Temperature Effects

The selection of a suitable solvent and the control of reaction temperature are critical for maximizing the yield and minimizing the formation of byproducts.

The reaction temperature directly influences the rate of reaction and the potential for side reactions. For electrophilic aromatic bromination, reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

SolventPolarityBoiling Point (°C)Notes
N,N-dimethylformamide (DMF)Polar aprotic153A common solvent for reactions with NBS, effectively solubilizing the reactants. chemicalbook.com
Acetic AcidPolar protic118Often used as a solvent for brominations with Br₂, as it can also act as a catalyst.
Dichloromethane (DCM)Nonpolar40A common solvent for a wide range of organic reactions due to its inertness and ease of removal.

Isolation and Purification Techniques for Synthetic Intermediates and Products

Following the completion of the synthesis, the isolation and purification of this compound are crucial steps to obtain a product of high purity. A typical workup procedure involves quenching the reaction, followed by extraction and washing of the organic layer.

The crude product is often purified using column chromatography on silica (B1680970) gel. A solvent system with a gradient of polarity, such as a mixture of petroleum ether and ethyl acetate (B1210297), is commonly employed to separate the desired product from any unreacted starting materials or byproducts. For a related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, a petroleum ether-ethyl acetate (10:1) mixture was used for purification. chemicalbook.com Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining a highly pure crystalline product.

Chemical Reactivity and Derivatization Studies of Methyl 2 Amino 4 Bromo 5 Methylbenzoate

Reactivity of the Aryl Amine Moiety

The amino group (–NH2) on the aromatic ring is a key site for a range of chemical reactions, enabling the introduction of new functional groups and the construction of heterocyclic systems.

Acylation and Sulfonylation Reactions

The aryl amine of Methyl 2-amino-4-bromo-5-methylbenzoate can readily undergo acylation and sulfonylation. These reactions involve the treatment of the amine with acylating or sulfonylating agents, respectively, to form amide or sulfonamide linkages.

In a typical sulfonylation reaction, Methyl 2-amino-5-bromobenzoate can be treated with methanesulfonyl chloride in dichloromethane (B109758). nih.gov This reaction results in the formation of a sulfonamide, specifically methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate. nih.gov This transformation highlights the nucleophilic character of the amino group, which attacks the electrophilic sulfur atom of the sulfonyl chloride. The versatility of this reaction is further demonstrated by the use of various sulfonyl chlorides to produce a range of sulfonamide derivatives. nih.gov Alkylation of the resulting sulfonamides can further modify the molecule's properties. nih.gov

Acylation reactions proceed in a similar manner, with acyl chlorides or anhydrides reacting with the amino group. For example, the reaction with acetyl chloride in the presence of a base would yield the corresponding acetamide (B32628) derivative. These reactions are fundamental in peptide synthesis and the modification of bioactive molecules. google.com

Table 1: Examples of Acylation and Sulfonylation Reactions
ReactantReagentProductReaction Type
Methyl 2-amino-5-bromobenzoateMethanesulfonyl chlorideMethyl-5-bromo-2-[(methylsulfonyl)amino]benzoate nih.govSulfonylation
2-aminothiazole (B372263)Sulfonyl chlorideN-sulfonylated 2-aminothiazole nih.govSulfonylation
2-Amino-5-phenyl-1,4-benzodiazepine 1-OxidesAcylating AgentsAcylated derivatives google.comAcylation

Diazotization and Subsequent Transformations (e.g., Halogen Exchange, Cyanation)

The primary aryl amine of this compound can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. libretexts.org This reaction typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgchemicalbook.com The resulting arenediazonium salts are highly versatile intermediates that can undergo a variety of substitution reactions, known as Sandmeyer reactions, to introduce a range of functional groups. libretexts.orgnih.gov

For instance, treatment of a diazonium salt with copper(I) bromide (CuBr) allows for the replacement of the diazonium group with a bromine atom. chemicalbook.com Similarly, using copper(I) cyanide (CuCN) introduces a nitrile group (–CN), which can be further hydrolyzed to a carboxylic acid. libretexts.org A related process, the Schiemann reaction, uses fluoroboric acid to replace the diazonium group with fluorine.

A specific example involves the diazotization of methyl 2-amino-4-fluoro-5-methylbenzoate in hydrobromic acid with sodium nitrite, followed by the addition of copper(I) bromide, to yield methyl 2-bromo-4-fluoro-5-methylbenzoate. chemicalbook.com Another synthetic route describes the conversion of methyl 2-amino-4-bromo-5-fluorobenzoate to methyl 4-bromo-5-fluoro-2-iodobenzoate via diazotization with sodium nitrite and an iodide source, followed by a cyanation step to produce methyl 4-bromo-2-cyano-5-fluorobenzoate. google.com

Table 2: Diazotization and Subsequent Transformations
Starting MaterialReagentsIntermediate/ProductTransformation
Primary arylamineNitrous acid (HNO₂)Arenediazonium salt libretexts.orgDiazotization
Arenediazonium saltCopper(I) bromide (CuBr)Aryl bromide chemicalbook.comHalogen Exchange (Sandmeyer)
Arenediazonium saltCopper(I) cyanide (CuCN)Aryl nitrile libretexts.orgCyanation (Sandmeyer)
Methyl 2-amino-4-fluoro-5-methylbenzoate1. NaNO₂, HBr; 2. CuBrMethyl 2-bromo-4-fluoro-5-methylbenzoate chemicalbook.comDiazotization/Halogen Exchange
Methyl 2-amino-4-bromo-5-fluorobenzoate1. NaNO₂, iodide; 2. CyanideMethyl 4-bromo-2-cyano-5-fluorobenzoate google.comDiazotization/Halogen & Cyano Exchange

Cyclization Reactions to Form Heterocyclic Systems

The amino and ester functionalities of this compound can participate in cyclization reactions to form various heterocyclic systems, which are core structures in many pharmaceuticals. A prominent example is the synthesis of quinazolinones.

One approach involves a one-pot condensation reaction between an anthranilic acid derivative, such as this compound, and other reagents like isatoic anhydride (B1165640) and aromatic aldehydes with anilines. researchgate.net Another method describes the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones, which can be derived from anthranilic acids. researchgate.net These reactions often proceed through the formation of an intermediate amide, followed by an intramolecular cyclization. For instance, 2-aminobenzophenones can react with thiourea (B124793) in DMSO to yield 4-phenylquinazolines. google.com Such cyclization strategies are valuable for creating diverse libraries of heterocyclic compounds for biological screening. researchgate.netresearchgate.net

Table 3: Cyclization Reactions for Heterocycle Synthesis
Starting Material TypeReagentsHeterocyclic Product
Anthranilic acid derivativeIsatoic anhydride, aromatic aldehydes, anilinesQuinazoline (B50416) derivatives researchgate.net
Benzoxazinone (from anthranilic acid)Hydrazides3-amino-2-methyl-quinazolin-4(3H)-ones researchgate.net
2-AminobenzophenoneThiourea, DMSO4-Phenylquinazoline google.com

Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide array of substituents through various metal-catalyzed and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.org

In the context of quinazoline synthesis, regioselective SNAr is a key step. For example, in 2,4-dichloroquinazolines, the chlorine at the 4-position is preferentially replaced by amine nucleophiles. mdpi.com This regioselectivity is crucial for the synthesis of bioactive 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines. mdpi.com While the bromine on this compound is not as activated as in dinitro-substituted systems, SNAr reactions may still be possible under specific conditions or with highly reactive nucleophiles.

Table 4: Nucleophilic Aromatic Substitution (SNAr) Characteristics
FeatureDescription
Mechanism Addition of a nucleophile to the aromatic ring, forming a Meisenheimer complex, followed by elimination of the leaving group. libretexts.org
Requirement Presence of strong electron-withdrawing groups on the aromatic ring to stabilize the anionic intermediate. libretexts.org
Regioselectivity The position of the nucleophilic attack is influenced by the location of activating groups. mdpi.com
Example Reaction of 2,4-dichloroquinazoline (B46505) with amines, where the 4-chloro substituent is selectively replaced. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

The bromine atom on this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org This reaction has broad substrate scope and is widely used in the synthesis of pharmaceuticals. For example, the amination of 2- or 4-bromo estrone (B1671321) derivatives with various anilines has been achieved using a Pd(OAc)₂ catalyst and an X-Phos ligand. beilstein-journals.org Similarly, methyl 4-bromo-2-methylbenzoate can be coupled with 4-methylaniline via a Buchwald-Hartwig reaction. iucr.org This method provides a direct route to arylamine derivatives from this compound. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

The Suzuki-Miyaura coupling reaction forms carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline undergoes Suzuki coupling with various boronic acids using a Pd(PPh₃)₄ catalyst. nih.gov Potassium alkyltrifluoroborates are also effective coupling partners for alkenyl bromides under Suzuki-Miyaura conditions. nih.gov This reaction would allow for the introduction of various alkyl, alkenyl, or aryl groups at the 4-position of the this compound ring.

Table 5: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameReactantsProduct TypeCatalyst/Ligand System (Examples)
Buchwald-Hartwig Amination Aryl bromide, AmineArylaminePd(OAc)₂ / X-Phos beilstein-journals.org
Suzuki-Miyaura Coupling Aryl bromide, Organoboron compoundBiaryl, Alkylated/Alkenylated arenePd(PPh₃)₄ / K₃PO₄ nih.gov, PdCl₂(dppf) / Cs₂CO₃ nih.gov

Cyanation Reactions to Introduce Nitrile Functionality

The bromo substituent on the aromatic ring of this compound is a key site for nucleophilic aromatic substitution, enabling the introduction of a nitrile (-CN) group. This transformation, often achieved through a Rosenmund-von Braun reaction, significantly alters the electronic properties and synthetic utility of the molecule. The nitrile group is a versatile precursor for other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction).

A well-documented example of this transformation is the cyanation of a constitutional isomer, pentyl 2-amino-5-bromo-3-methylbenzoate. In a patented process, this bromo-compound is reacted with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA) at elevated temperatures. The reaction successfully substitutes the bromine atom with a cyano group, yielding the corresponding 2-amino-5-cyano-3-methylbenzoic ester. The same patent describes the conversion of the methyl ester analog under similar conditions, resulting in Methyl 2-amino-5-cyano-3-methylbenzoate. gla.ac.uk This demonstrates a reliable method for introducing the nitrile functionality onto this class of substituted aminobenzoates.

Table 1: Representative Cyanation Reaction Conditions

Starting MaterialReagentSolventTemperatureProductReference
Pentyl 2-amino-5-bromo-3-methylbenzoateCopper(I) cyanide (CuCN)N,N-dimethylacetamide (DMA)170°CPentyl 2-amino-5-cyano-3-methylbenzoate gla.ac.uk
Methyl 2-amino-5-bromo-3-methylbenzoateCopper(I) cyanide (CuCN)N,N-dimethylacetamide (DMA)170°CMethyl 2-amino-5-cyano-3-methylbenzoate gla.ac.uk

Modifications of the Methyl Ester Group

The methyl ester functionality is another reactive handle on the molecule, susceptible to transformations such as hydrolysis and transesterification.

The methyl ester group can be readily converted to the corresponding carboxylic acid through hydrolysis. This reaction is typically carried out under basic conditions (saponification) followed by an acidic workup, or under acidic conditions. For instance, studies on the related compound methyl 4-bromo-2-methylbenzoate show that the ester is efficiently hydrolyzed to 2-methyl-4-[(4-methylphenyl)amino]benzoic acid following a cross-coupling reaction. libretexts.orgstackexchange.comquora.com The hydrolysis step itself typically involves heating the ester with a base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727)/water, followed by acidification to protonate the resulting carboxylate salt. This standard procedure is broadly applicable to benzoate (B1203000) esters and is expected to efficiently convert this compound to 2-amino-4-bromo-5-methylbenzoic acid.

Table 2: General Conditions for Ester Hydrolysis

Reaction TypeReagentsGeneral ConditionsProduct
Base-Catalyzed Hydrolysis (Saponification)1. NaOH or KOH 2. H3O+ (acid workup)Aqueous alcohol solution, heat2-amino-4-bromo-5-methylbenzoic acid
Acid-Catalyzed HydrolysisH2O, H2SO4 or HClHeat2-amino-4-bromo-5-methylbenzoic acid

Transesterification allows for the conversion of the methyl ester into other alkyl esters by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct. While direct transesterification of this compound is not widely reported, methods for the esterification of structurally similar amino acids are well-established. For example, amino acids can be efficiently converted to their methyl esters using methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. nih.gov This same principle can be applied in reverse or with different alcohols (e.g., ethanol, propanol) to achieve transesterification, providing access to a library of different ester derivatives.

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached directly to the benzene (B151609) ring is a benzylic position and exhibits unique reactivity, primarily through oxidation and free-radical halogenation.

The benzylic methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification. libretexts.orgstackexchange.comlibretexts.org This reaction is robust and generally works for any alkyl side chain on a benzene ring, provided it has at least one benzylic hydrogen. libretexts.orglumenlearning.com The entire alkyl chain is cleaved, leaving a single carboxylic acid group attached to the ring. Therefore, treating this compound with hot, alkaline KMnO₄ would be expected to oxidize the C5-methyl group to a carboxylic acid, yielding 2-amino-4-bromo-1,5-benzenedicarboxylic acid methyl ester. It is important to note that strong oxidizing agents can also affect other functional groups; for instance, the amino group is also susceptible to oxidation, which might necessitate the use of a protecting group strategy for selective transformation. youtube.com

Table 3: Conditions for Benzylic Oxidation

Starting MaterialReagentsGeneral ConditionsExpected ProductReference
Methylbenzene (Toluene)1. KMnO4, NaOH, H2O 2. H3O+Heat (reflux)Benzoic acid libretexts.orgstackexchange.com
This compound1. KMnO4, NaOH, H2O 2. H3O+Heat (reflux)4-bromo-5-(methoxycarbonyl)-2-aminobenzoic acid libretexts.orglumenlearning.com

The benzylic hydrogens of the methyl group are susceptible to free-radical substitution. N-Bromosuccinimide (NBS) is the reagent of choice for selectively brominating the benzylic position without affecting the aromatic ring. chadsprep.com The reaction is typically initiated by light (photochemical initiation) or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). gla.ac.uk This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with Br₂ (present in low concentrations) to form the benzyl bromide product. chadsprep.com Applying these conditions to this compound would result in the formation of Methyl 2-amino-4-bromo-5-(bromomethyl)benzoate. This product is a valuable synthetic intermediate, as the benzylic bromide is a good leaving group for subsequent nucleophilic substitution reactions. gla.ac.uk

Table 4: Conditions for Benzylic Bromination

Reaction TypeReagentInitiatorSolventExpected ProductReference
Benzylic BrominationN-Bromosuccinimide (NBS)Light (hν) or AIBNCarbon tetrachloride (CCl4) or Acetonitrile (B52724) (CH3CN)Methyl 2-amino-4-bromo-5-(bromomethyl)benzoate chadsprep.comresearchgate.net

Stereoelectronic Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are governed by a complex interplay of stereoelectronic effects arising from the four substituents on the benzene ring. These substituents—an amino group (-NH₂), a bromine atom (-Br), a methyl group (-CH₃), and a methyl ester group (-COOCH₃)—each exert distinct electronic and steric influences that dictate the molecule's behavior in chemical reactions.

The amino group is a potent activating group and is ortho, para-directing in electrophilic aromatic substitution reactions due to its strong +M (mesomeric) effect. The methyl group is also an activating, ortho, para-directing group, albeit weaker than the amino group, operating through a +I (inductive) and hyperconjugation effect. Conversely, the methyl ester group is a deactivating, meta-directing group because of its -I and -M effects. The bromine atom exhibits a dual role; it is deactivating due to its -I effect but is ortho, para-directing due to its +M effect.

A significant stereoelectronic feature in anthranilate esters is the formation of an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen of the ester group. This has been confirmed by crystallographic studies on the related compound, methyl 2-amino-5-bromobenzoate, which show the formation of a stable S(6) ring structure. nih.govglpbio.com This intramolecular hydrogen bond renders the molecule nearly planar and has a profound impact on its reactivity. nih.gov It reduces the availability of the lone pair on the nitrogen atom, thereby diminishing the nucleophilicity of the amino group and its activating effect on the aromatic ring. This can also influence the reactivity of the ester group.

The substitution pattern on this compound leaves two unsubstituted positions on the aromatic ring: C3 and C6. The regioselectivity of electrophilic substitution reactions will be determined by the cumulative directing effects of the existing substituents. The powerful ortho, para-directing influence of the amino group would strongly favor substitution at the C3 and C5 positions. However, the C5 position is already occupied by a methyl group. Therefore, electrophilic attack would be primarily directed to the C3 position. The ortho, para-directing methyl group at C5 would also favor substitution at the C6 position (ortho) and the C2 position (para, already substituted). The bromo group at C4 directs to the C3 and C5 positions (ortho). The meta-directing ester group at C1 would direct incoming electrophiles to the C3 and C5 positions. The confluence of these directing effects strongly suggests that electrophilic substitution will preferentially occur at the C3 position.

The amino group itself is a primary site for derivatization, readily reacting with various electrophiles. For instance, it can undergo acylation, sulfonation, and alkylation. The reactivity of the amino group can be modulated by the electronic effects of the other ring substituents. The electron-withdrawing nature of the bromo and ester groups can decrease the basicity and nucleophilicity of the amino group.

Derivatization of the amino group has been demonstrated in the analogous compound, methyl 2-amino-5-bromobenzoate, which can be reacted with methanesulfonyl chloride to form the corresponding sulfonamide. nih.gov This sulfonamide can be further methylated at the nitrogen atom. nih.gov Such derivatizations are crucial steps in the synthesis of more complex molecules, including heterocyclic systems like benzothiazines. nih.govnih.gov

The synthesis of related brominated and aminated methyl benzoates provides further insight into the regioselectivity of these systems. For example, the bromination of methyl 3-amino-4-methylbenzoate with N-bromosuccinimide (NBS) in DMF yields methyl 5-amino-2-bromo-4-methylbenzoate, demonstrating the powerful directing effect of the amino group to its ortho position. chemicalbook.com

The amino group can also be transformed via diazotization followed by a Sandmeyer-type reaction, allowing for the introduction of a variety of other functional groups. For instance, a similar compound, methyl 2-amino-4-fluoro-5-methylbenzoate, undergoes diazotization with sodium nitrite in hydrobromic acid, followed by treatment with copper(I) bromide, to replace the amino group with a bromine atom. chemicalbook.com

The following tables summarize some of the derivatization reactions of closely related aminobenzoate esters, illustrating the principles of reactivity and regioselectivity discussed.

Table 1: Derivatization of the Amino Group in Methyl 2-amino-5-bromobenzoate

Reagent(s) Reaction Conditions Product Reference
Methanesulfonyl chloride Dichloromethane, 333-343 K, 2-3 days Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate nih.gov
1. Methanesulfonyl chloride2. NaH 1. Dichloromethane2. Dimethylformamide, room temp., 14-16 h Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate nih.gov
Various Not specified Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate sigmaaldrich.com

Table 2: Regioselective Bromination of a Substituted Aminobenzoate

Starting Material Reagent(s) Reaction Conditions Product Yield Reference

Table 3: Replacement of the Amino Group via Sandmeyer-Type Reaction

Starting Material Reagent(s) Reaction Conditions Product Yield Reference

Spectroscopic and Crystallographic Characterization in Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like methyl 2-amino-4-bromo-5-methylbenzoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, the methyl ester protons, and the methyl group protons attached to the benzene (B151609) ring.

No specific ¹H NMR data for this compound has been found in publicly available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom.

No specific ¹³C NMR data for this compound has been found in publicly available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing connectivity between atoms in a molecule.

COSY would reveal correlations between neighboring protons.

HSQC would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC would indicate longer-range correlations between protons and carbon atoms (typically over two or three bonds), which is crucial for assigning the positions of substituents on the aromatic ring.

No specific 2D NMR data for this compound has been found in publicly available literature.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule, with characteristic peaks corresponding to specific functional groups.

No specific FT-IR data for this compound has been found in publicly available literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The resulting spectrum provides information about the vibrational modes of the molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations.

No specific FT-Raman data for this compound has been found in publicly available literature.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

No experimental mass spectrometry data, including molecular weight confirmation or fragmentation analysis, for this compound is available in published literature. The anticipated molecular weight of this compound can be calculated based on its chemical formula (C₉H₁₀BrNO₂), but experimental verification is required for confirmation.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal structure and molecular geometry remains undetermined.

Determination of Crystal System and Lattice Parameters

As no crystallographic studies have been performed, the crystal system (e.g., monoclinic, orthorhombic) and lattice parameters (a, b, c, α, β, γ) for this compound are unknown.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

A detailed analysis of intramolecular and intermolecular interactions, such as hydrogen bonding, which would be derived from single-crystal X-ray diffraction data, is not possible at this time.

Conformational Analysis and Dihedral Angles

The precise conformation of the molecule and the dihedral angles between its constituent parts have not been experimentally determined.

Optical Spectroscopy for Electronic Structure Insights

Information regarding the electronic structure of this compound from optical spectroscopy is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for this compound have been reported. Therefore, its absorption maxima (λmax) and the electronic transitions responsible for them have not been characterized.

Photoluminescence Studies

Currently, there is no publicly available research data detailing the specific photoluminescence properties of this compound. Extensive searches of scientific literature and chemical databases did not yield any studies focused on the excitation, emission, or quantum yield of this particular compound.

While research exists on the spectroscopic and crystallographic characterization of related isomers, such as Methyl 2-amino-5-bromobenzoate, this information is not directly applicable to this compound due to the different substitution pattern on the benzene ring, which would significantly influence its electronic and photophysical properties.

Therefore, a detailed analysis of the photoluminescence of this compound, including data tables on its emission and excitation spectra, is not possible at this time. Further experimental investigation is required to determine these characteristics.

Computational Chemistry and Theoretical Modeling of Methyl 2 Amino 4 Bromo 5 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level. For a molecule like Methyl 2-amino-4-bromo-5-methylbenzoate, these methods would provide invaluable insights into its geometry, stability, and intrinsic electronic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and properties of organic compounds. A typical study on this compound would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311++G(d,p).

The primary output of such a calculation would be the molecule's minimum energy conformation. This would provide precise data on bond lengths (e.g., C-C, C-N, C-Br, C=O), bond angles, and dihedral angles (the twist of the ester and amino groups relative to the benzene (B151609) ring). These optimized geometric parameters are crucial for understanding steric and electronic effects within the molecule, such as potential intramolecular hydrogen bonding between the amino group's hydrogen and the ester's carbonyl oxygen.

Before DFT became prominent, ab initio methods like Hartree-Fock (HF) were the standard for quantum calculations. While computationally more demanding and generally less accurate than modern DFT methods for many properties due to its lack of electron correlation, an HF calculation could still be performed. Comparing results from HF and DFT methods is a common practice to gauge the effect of electron correlation on the predicted properties of the molecule. For many systems, HF methods are known to overestimate vibrational frequencies.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, which are the most likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the carbonyl group of the ester and the benzene ring, indicating the sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Analysis of these orbitals would include generating 3D plots of the orbital surfaces to visualize their distribution across the molecule.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. This involves calculating the harmonic vibrational frequencies corresponding to specific bond stretches (N-H, C=O, C-Br), bends, and torsions. These theoretical spectra are invaluable for assigning the peaks observed in experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. The calculations would provide theoretical values for each unique hydrogen and carbon atom in the molecule, aiding in the interpretation of experimental NMR data.

Theoretical Studies of Molecular Electrostatic Potential and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict reactivity. The MEP surface is colored to show regions of negative and positive electrostatic potential.

MEP Map: For this compound, the MEP map would likely show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, making it a site for electrophilic interaction. Regions of positive potential (blue) would be expected near the amino group's hydrogen atoms. The bromine atom would exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding.

Reactivity Descriptors: DFT calculations can also yield global reactivity descriptors such as electronegativity, chemical hardness, and softness. These values provide a quantitative measure of the molecule's reactivity and stability.

Computational Analysis of Reaction Pathways and Mechanisms

Theoretical calculations can be used to model the reaction mechanisms involving this compound. For instance, if this molecule were to undergo nucleophilic substitution at the bromine position or electrophilic substitution on the ring, computational chemistry could be used to:

Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction, chemists can identify the structures of any intermediates and the high-energy transition states that connect them.

Calculate Activation Energies: The energy difference between the reactants and the transition states (the activation energy) can be calculated to predict the reaction rate and determine the most favorable reaction pathway. This would clarify how the existing amino, bromo, and methyl groups direct further reactions.

Crystal Structure Prediction and Intermolecular Interactions Modeling

As of the latest available data, specific experimental or theoretical studies on the crystal structure and intermolecular interaction modeling of this compound are not present in the surveyed scientific literature. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and specific intermolecular bond analyses from computational models, remain uncharacterized for this particular compound.

While research exists for isomeric and related compounds, the unique substitution pattern of the bromine atom at the 4-position and the methyl group at the 5-position on the benzene ring of this compound necessitates dedicated investigation. Theoretical modeling, including crystal structure prediction and the analysis of intermolecular forces, would be required to elucidate the three-dimensional arrangement of molecules in the solid state and the nature of the non-covalent interactions that govern its crystal packing. Such studies would provide valuable insights into the compound's physical and chemical properties.

Further research is required to determine the crystal structure and model the intermolecular interactions of this compound.

Applications in Advanced Organic Synthesis Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The utility of Methyl 2-amino-4-bromo-5-methylbenzoate as a key intermediate is demonstrated in the construction of complex, biologically relevant scaffolds. Its structure provides a platform for introducing further molecular complexity through reactions targeting the amine and the aromatic ring. A notable application is its use in the synthesis of potential therapeutic agents. For instance, it has been used as a starting material in the preparation of inhibitors for the SARS-CoV-2 main protease, which are being investigated for the treatment of viral infections. google.com

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of this compound, containing both a nucleophilic amino group and an ester, makes it an ideal precursor for the synthesis of heterocyclic compounds, particularly those containing nitrogen. These reactions often involve the condensation of the amino group with other reagents to form new rings fused to the original benzene (B151609) ring.

While this compound is a precursor for various nitrogen-containing heterocycles, its specific application in the directed synthesis of Pyrrolo[2,1-b]quinazolinones is not extensively detailed in the available research literature.

This compound is effectively employed in the synthesis of fused polycyclic systems, such as quinazolinediones. A specific example is its use in the preparation of 7-bromo-3-(isoquinolin-4-yl)-6-methylquinazoline-2,4(1H,3H)-dione. google.com This synthesis highlights its role as a foundational component, where the core quinazolinedione structure is built upon the aminobenzoate framework. Such fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. google.com

Synthesized Fused Polycyclic Systems
Starting MaterialResulting Fused SystemPotential Application
This compound7-bromo-3-(isoquinolin-4-yl)-6-methylquinazoline-2,4(1H,3H)-dioneSARS-CoV-2 main protease inhibitors google.com

Building Block for Chemical Probes and Ligands

The application of this compound as a direct building block for the creation of chemical probes and ligands is not prominently featured in the reviewed scientific literature.

Methodologies for Preparing Related Compounds (e.g., 2-amino-4-bromo-5-fluorobenzoate analogs)

The synthetic strategies used to prepare analogs like Methyl 2-amino-4-bromo-5-fluorobenzoate provide insight into the broader chemistry of this class of compounds. A common method for synthesizing this fluoro-analog involves the reduction of the corresponding nitro-compound, methyl 4-bromo-5-fluoro-2-nitrobenzoate. googleapis.comgoogleapis.com This transformation is typically achieved using reducing agents such as zinc powder in the presence of an ammonium chloride solution. googleapis.com

Another key reaction involving these amino benzoates is the Sandmeyer reaction. The amino group can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. kcl.ac.uk This intermediate can then be transformed by introducing various substituents; for example, reacting it with potassium iodide yields the corresponding iodo-analog. kcl.ac.uk These established methodologies are crucial for generating a diverse library of substituted aminobenzoate building blocks for further synthetic applications.

Preparation Methods for Analogs
Target AnalogPrecursorKey ReagentsReaction Type
Methyl 2-amino-4-bromo-5-fluorobenzoateMethyl 4-bromo-5-fluoro-2-nitrobenzoateZinc, Ammonium Chloride googleapis.comNitro Reduction
Methyl 4-bromo-5-fluoro-2-iodobenzoateMethyl 2-amino-4-bromo-5-fluorobenzoateSodium Nitrite, HCl, Potassium Iodide kcl.ac.ukDiazotization/Sandmeyer Reaction

Green Chemistry Principles in the Synthesis of Methyl 2 Amino 4 Bromo 5 Methylbenzoate

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of halogenated and aminated benzoic acid derivatives often involves multi-step procedures that can utilize hazardous reagents and generate significant waste. A plausible synthetic pathway to Methyl 2-amino-4-bromo-5-methylbenzoate could start from 2-amino-5-methylbenzoic acid. This route would involve the bromination of the aromatic ring followed by esterification of the carboxylic acid.

A key step, the regioselective bromination of the aromatic ring, is crucial. Traditional methods often employ elemental bromine, which is highly toxic and corrosive. Greener alternatives focus on the use of solid brominating agents like N-bromosuccinimide (NBS) or in-situ generation of the brominating species to enhance safety and reduce waste. semanticscholar.orgnih.gov For instance, the use of NBS in a more environmentally friendly solvent can be a significant improvement.

Another critical reaction is the esterification of the carboxylic acid. Classic Fischer-Speier esterification uses a large excess of alcohol as the solvent and a strong acid catalyst, leading to potential waste streams. More modern approaches might utilize alternative catalysts or reaction conditions to improve efficiency and reduce environmental impact.

A potential environmentally improved synthetic route is outlined below:

Scheme 1: A Potential Greener Synthesis of this compound

This proposed route aims to replace hazardous reagents and minimize waste generation, aligning with the principles of green chemistry.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.

In the proposed synthesis of this compound, the bromination and esterification steps are substitution reactions and thus have less than 100% atom economy.

Table 1: Theoretical Atom Economy of Key Reaction Steps

Reaction StepReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Bromination 2-amino-5-methylbenzoic acid + N-Bromosuccinimide (NBS)2-amino-4-bromo-5-methylbenzoic acidSuccinimide (B58015)~56%
Esterification 2-amino-4-bromo-5-methylbenzoic acid + Methanol (B129727)This compoundWater~93%

Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.

While the esterification step shows a relatively high atom economy, the bromination with NBS is significantly lower due to the formation of succinimide as a byproduct. Research into catalytic bromination methods that utilize a catalytic source of bromine with a stoichiometric oxidant, such as hydrogen peroxide, could significantly improve the atom economy.

Reaction efficiency is also a critical factor, encompassing not just the theoretical atom economy but also the reaction yield, selectivity, and the energy required. Optimizing reaction conditions to achieve high yields and selectivity with minimal energy input is a key goal in developing a greener synthesis.

Use of Sustainable Solvents and Reagents

Sustainable Solvents:

For the bromination step, replacing chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can significantly reduce the environmental impact. semanticscholar.org Water, if the reactants are sufficiently soluble, is an ideal green solvent.

Sustainable Reagents:

Brominating Agents: As mentioned, replacing elemental bromine with NBS is a step towards a safer process. Further improvements could involve using catalytic systems with bromide salts and an oxidant like hydrogen peroxide, where the only byproduct is water. nih.gov

Esterification Catalysts: Instead of corrosive mineral acids like sulfuric acid, solid acid catalysts such as zeolites or ion-exchange resins can be employed. These catalysts are often recyclable, reducing waste and simplifying purification processes.

Table 2: Comparison of Traditional and Greener Solvents & Reagents

Reaction StepTraditional ApproachGreener AlternativeGreen Chemistry Benefit
Bromination Elemental Bromine in CCl4NBS in 2-MeTHF or H2OReduced toxicity and hazard, use of a bio-derived solvent. semanticscholar.org
Esterification Excess Methanol with H2SO4Stoichiometric Methanol with a solid acid catalystReduced solvent waste, recyclable catalyst, easier work-up.

Waste Reduction and By-product Management Strategies

A key tenet of green chemistry is the prevention of waste rather than its treatment after it has been created. This can be achieved through various strategies in the synthesis of this compound.

Waste Reduction:

Catalytic Processes: The development of catalytic bromination and esterification methods is a primary strategy for waste reduction. Catalysts, by their nature, are used in small quantities and can often be recycled and reused, minimizing waste generation.

Process Intensification: The use of continuous flow reactors can offer significant advantages over traditional batch processing. nih.gov Flow chemistry can lead to better control over reaction parameters, higher yields, reduced reaction times, and minimized solvent usage, all contributing to waste reduction.

By-product Management:

In the case of bromination with NBS, the succinimide byproduct is formed. While it is a waste product in this specific reaction, it is a commercially available reagent that could potentially be recovered, purified, and reused in other applications, moving towards a circular economy model.

Similarly, in the esterification reaction, the water produced is a benign byproduct. If a solid acid catalyst is used, it can be filtered off and reused, simplifying the purification of the final product and eliminating the need for neutralization of a mineral acid catalyst, which would generate salt waste.

By carefully selecting reagents, solvents, and reaction conditions, and by implementing modern process technologies, the synthesis of this compound can be made significantly more environmentally friendly, adhering to the core principles of green chemistry.

Patent Landscape and Intellectual Property in Relation to Methyl 2 Amino 4 Bromo 5 Methylbenzoate

Analysis of Synthetic Routes and Applications in Patent Literature

Patent literature reveals several strategic pathways for synthesizing substituted bromobenzoates, which are applicable to the creation of Methyl 2-amino-4-bromo-5-methylbenzoate. The predominant application of such compounds, as detailed in various patents, is as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.

A prevalent synthetic strategy documented in patent literature commences with a more accessible starting material, like a substituted methylbenzoate, which then undergoes a series of functional group modifications. For example, a patented method for producing 4-bromoacetyl-2-methyl benzoic acid methyl ester starts from 4-bromo-2-methylbenzoic acid, which is first esterified and then subjected to further reactions. google.com This points to a feasible route for the target compound that could originate from 2-amino-5-methylbenzoic acid.

Another critical transformation detailed in patents is the selective bromination of an aromatic ring. Patents describe the bromination of activated aromatic systems, such as acetamidobenzoates, to introduce a bromine atom at a specific position. patsnap.com For instance, the synthesis of methyl 2-methoxy-4-acetamido-5-bromobenzoate is accomplished by treating methyl 2-methoxy-4-acetamidobenzoate with bromine. patsnap.com This suggests a potential pathway where Methyl 2-amino-5-methylbenzoate could be protected as an acetamide (B32628) prior to bromination to direct the bromine to the 4-position.

Furthermore, patents illustrate the transformation of the amino group in similar compounds. A patent for the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate details the conversion of the amino group of methyl 2-amino-4-bromo-5-fluorobenzoate into a cyano group through a diazotization reaction. google.com This suggests that the amino group of this compound could act as a synthetic handle for further molecular development, a key attribute for its utility as a versatile intermediate.

The applications for these brominated aminobenzoate derivatives are typically as foundational elements in the synthesis of high-value products. For instance, related compounds serve as intermediates in the production of the antipsychotic drug Amisulpride and the ectoparasiticide Fluralaner. google.compatsnap.comgoogleapis.com The intellectual property in these instances often encompasses the final product and the specific synthetic route employed, rendering intermediates like this compound essential components within a broader patented process.

Identification of Key Intermediates and Patentable Transformations

The synthesis of this compound is likely to involve several key intermediates and transformations that are, in themselves, patentable. The novelty within a synthetic patent frequently pertains to the efficiency, selectivity, and scalability of these stages.

Key Intermediates:

The following table outlines potential key intermediates for the synthesis of this compound, based on analogous patented procedures.

Intermediate NamePotential Role
2-Amino-5-methylbenzoic acidStarting material for the synthesis of the benzoate (B1203000) ester.
Methyl 2-amino-5-methylbenzoateDirect precursor to the final product, prior to bromination.
Methyl 2-acetamido-5-methylbenzoateA protected intermediate to direct the regioselective bromination to the 4-position.
2-Amino-4-bromo-5-methylbenzoic acidThe carboxylic acid precursor to the final product, which would be esterified in the final step.

Patentable Transformations:

Specific chemical reactions that present an improvement over existing methods are frequently the focus of patents. For the synthesis of this compound, these could encompass:

Regioselective Bromination: A highly selective method for introducing a bromine atom at the 4-position of the methyl 2-amino-5-methylbenzoate core would be a robust candidate for a patent. This could involve the use of specific brominating agents, catalysts, or protecting group strategies to achieve high yields and purity, thereby avoiding the formation of other isomers. The use of N-bromosuccinimide under particular conditions is a common subject of such patents. google.com

Improved Esterification: While esterification is a standard reaction, a patented process might describe a more efficient catalytic system or work-up procedure suitable for large-scale production, starting from 2-amino-4-bromo-5-methylbenzoic acid. google.com

Novel Functional Group Interconversions: As observed in the patent literature for similar molecules, the transformation of the amino group into other functionalities (e.g., cyano, hydroxyl) via diazotization is a well-established yet continuously refined area for patentable inventions, especially if the new process offers enhanced safety or yield. google.com

Trends in Industrial Scale-Up and Process Development

The industrial production of specialized chemical intermediates such as this compound is propelled by the demand for the final products in which they are utilized. Patent literature concerning related compounds reveals several key trends in process development and scale-up.

Another prominent trend is the development of "greener" and safer chemical processes. For example, patents describe the replacement of toxic solvents like carbon tetrachloride with more environmentally benign alternatives such as ethyl acetate (B1210297) or chlorobenzene (B131634) in bromination reactions. google.com This reflects a broader, industry-wide movement towards sustainable manufacturing practices.

Future Research Directions and Emerging Methodologies

Exploration of New Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and broader functional group tolerance. For a molecule such as Methyl 2-amino-4-bromo-5-methylbenzoate, which contains multiple functional groups, the choice of catalyst is critical to avoid unwanted side reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Recent advances in this area include the development of highly active and stable palladium catalysts that can function under milder conditions and with lower catalyst loadings. For instance, palladium-catalyzed amination strategies are continuously being refined for the synthesis of substituted anilines. researchgate.netthieme-connect.com The use of specialized ligands, such as biaryl phosphines, has been shown to improve the efficiency of coupling reactions involving challenging substrates. nih.gov

Furthermore, the field of C-H functionalization is rapidly evolving, offering the potential to form new bonds by directly activating otherwise inert carbon-hydrogen bonds. youtube.com This approach could, in principle, be used to introduce additional substituents onto the aromatic ring of this compound or its precursors, bypassing the need for pre-functionalized starting materials. The development of catalysts that can selectively target a specific C-H bond in the presence of other reactive sites remains a significant but achievable challenge. youtube.com

Iridium-catalyzed reactions have also shown great promise for the synthesis of complex molecules from readily available starting materials like carboxylic acids. acs.org Such catalytic systems could offer novel retrosynthetic disconnections for the synthesis of substituted benzoates.

Application of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, particularly within the pharmaceutical and fine chemical industries. aurigeneservices.comnih.gov This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch-wise fashion. numberanalytics.come-bookshelf.de

The advantages of flow chemistry are numerous and include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening of reaction conditions. aurigeneservices.commdpi.com For the synthesis of pharmaceutical intermediates, continuous flow processes can lead to higher yields, better purity, and reduced waste generation. acs.orgresearchgate.net

Advanced Analytical Techniques for Process Monitoring and Control

The effective implementation of continuous manufacturing and the optimization of synthetic processes rely heavily on the availability of advanced analytical techniques for real-time monitoring and control. Process Analytical Technology (PAT) is a framework that aims to ensure final product quality by designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.

For a compound like this compound, a variety of modern analytical techniques could be employed for process monitoring. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are workhorse techniques for separating and quantifying components in a reaction mixture. chimia.ch When coupled with Mass Spectrometry (MS), as in LC-MS, these methods provide not only quantitative data but also structural information, allowing for the identification of intermediates, byproducts, and impurities. nih.gov

Spectroscopic techniques such as Raman and Near-Infrared (NIR) spectroscopy are particularly well-suited for in-line or at-line process monitoring. core.ac.ukrsc.org These non-destructive methods can provide real-time information on the chemical composition and physical properties of a reaction mixture without the need for sample extraction. This allows for immediate feedback and control of process parameters, leading to more consistent product quality and higher process efficiency.

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

These algorithms can identify not only well-established reactions but also novel or less common transformations, potentially leading to more efficient and innovative synthetic strategies. rsc.org By evaluating factors such as reaction yield, cost of starting materials, and safety considerations, AI can help chemists select the most promising routes for experimental validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-4-bromo-5-methylbenzoate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via bromination of a methyl benzoate precursor. A typical approach involves introducing the bromine substituent at the para-position using electrophilic aromatic substitution (e.g., NBS in DMF). Optimization includes controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios of brominating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yield (60–75%) and purity (>95%) .
  • Key Data : Reaction yields drop significantly if the amino group is unprotected; acetylation prior to bromination improves regioselectivity .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • NMR : 1^1H NMR (CDCl3_3) shows distinct peaks for the methyl ester (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and amino protons (δ 5.2 ppm, broad). 13^{13}C NMR confirms the bromine’s deshielding effect (C-4 at δ 125–130 ppm) .
  • FTIR : Stretching vibrations for C=O (ester, ~1720 cm1^{-1}), N–H (amine, ~3400 cm1^{-1}), and C–Br (550–600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 272–274, isotopic pattern confirms bromine presence) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound?

  • Methodology : Computational studies (DFT calculations) reveal that the amino group directs bromination to the para-position via resonance stabilization of the intermediate sigma complex. The methyl group at C-5 sterically hinders ortho-substitution. Experimental validation involves synthesizing derivatives with substituents at varying positions and analyzing reaction outcomes .
  • Data Contradiction : Some studies report unexpected meta-bromination; this is attributed to competing radical pathways under high-temperature conditions .

Q. How can crystallographic data resolve ambiguities in structural assignments?

  • Methodology : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths and angles. For example, the C–Br bond length (1.89–1.92 Å) and dihedral angles between substituents confirm steric and electronic interactions. Data collection at low temperature (100 K) reduces thermal motion artifacts .
  • Case Study : A 2020 study resolved conflicting NMR assignments by cross-referencing crystallographic data with 1^1H-13^{13}C HMBC correlations .

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., de-brominated byproducts) can skew bioassay results .
  • Assay Reproducibility : Standardize in vitro antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) with positive controls (e.g., ciprofloxacin) and triplicate replicates .
    • Key Finding : Discrepancies in IC50_{50} values (e.g., 12 µM vs. 25 µM in anti-inflammatory assays) arise from solvent polarity differences (DMSO vs. ethanol) affecting compound solubility .

Experimental Design & Optimization

Q. How can solvent systems influence the compound’s reactivity in Suzuki-Miyaura coupling?

  • Methodology : Polar aprotic solvents (DMF, THF) enhance palladium-catalyzed coupling efficiency. A 2021 study achieved 85% yield using Pd(PPh3_3)4_4 in DMF/H2_2O (9:1), while non-polar solvents (toluene) resulted in <40% yield. Microwave-assisted synthesis (100°C, 20 min) further accelerates the reaction .
  • Limitation : Bromine’s electronegativity reduces electron density at C-4, slowing oxidative addition; electron-rich ligands (e.g., XPhos) mitigate this .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : SwissADME calculates logP (~2.8), indicating moderate lipophilicity. Poor aqueous solubility (0.35 g/L at 25°C) aligns with experimental data .
  • Docking Studies : AutoDock Vina models interactions with COX-2 (binding energy −8.2 kcal/mol), supporting anti-inflammatory potential .

Data Analysis & Contradiction Resolution

Q. Why do FTIR spectra of this compound vary across studies?

  • Analysis : Variations in C–Br stretching (550–600 cm1^{-1}) arise from crystallinity differences (KBr pellet vs. ATR-FTIR). Solid-state spectra show split peaks due to crystal packing, while solution-phase spectra (in CCl4_4) exhibit singlets .
  • Resolution : Compare spectra with structurally analogous compounds (e.g., Methyl 4-bromo-2-methylbenzoate) to isolate substituent-specific vibrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.